rac 6beta-Hydroxy Norgestrel

Catalog No.
S14647699
CAS No.
M.F
C21H28O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 6beta-Hydroxy Norgestrel

Product Name

rac 6beta-Hydroxy Norgestrel

IUPAC Name

(6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1

InChI Key

LUDPEOWAWHAHEP-XOSYWVMGSA-N

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O

Rac 6beta-Hydroxy Norgestrel is a synthetic progestin, specifically a derivative of norgestrel, which is itself a racemic mixture of two stereoisomers: levonorgestrel and dextronorgestrel. The compound has the chemical formula C21H28O2\text{C}_{21}\text{H}_{28}\text{O}_{2} and is classified as a 17-ethynyl-19-nortestosterone. Its structure incorporates a hydroxyl group at the 6β position, which influences its biological activity and pharmacological properties. Rac 6beta-Hydroxy Norgestrel functions primarily as an agonist of the progesterone receptor, mimicking the effects of natural progesterone in the body, and is utilized in various contraceptive formulations .

Involving Rac 6beta-Hydroxy Norgestrel include hydroxylation and conjugation processes. Hydroxylation occurs at the 6β position, which alters its binding affinity to the progesterone receptor compared to its parent compound, norgestrel. This modification can enhance or modify its biological activity. Additionally, Rac 6beta-Hydroxy Norgestrel can undergo metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites that may possess differing pharmacological effects .

Rac 6beta-Hydroxy Norgestrel exhibits significant biological activity as a progestin. It binds to the progesterone receptor, leading to the modulation of gene expression involved in reproductive functions. The compound is known for its ability to inhibit ovulation, alter endometrial receptivity, and influence menstrual cycle regulation. While it possesses some androgenic activity, it lacks estrogenic or glucocorticoid effects. The biological potency of Rac 6beta-Hydroxy Norgestrel is approximately half that of levonorgestrel due to the presence of both active and inactive stereoisomers in its composition .

The synthesis of Rac 6beta-Hydroxy Norgestrel typically involves multi-step organic reactions starting from steroid precursors such as norethisterone. Key steps include:

  • Formation of the Ethynyl Group: Introduction of an ethynyl group at the C17 position.
  • Hydroxylation: Selective hydroxylation at the C6β position using appropriate reagents (e.g., hydroxylating agents) to yield Rac 6beta-Hydroxy Norgestrel.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate the desired stereoisomeric form.

Research has documented various synthetic routes that optimize yield and purity while minimizing by-products .

Rac 6beta-Hydroxy Norgestrel is primarily used in oral contraceptives and hormone replacement therapy formulations. Its progestogenic properties make it effective in preventing ovulation and managing menstrual disorders. Additionally, it may be investigated for potential therapeutic applications in conditions like endometriosis or uterine fibroids due to its ability to modulate hormonal environments .

Interaction studies have shown that Rac 6beta-Hydroxy Norgestrel may interact with other medications metabolized by cytochrome P450 enzymes, potentially affecting their efficacy and safety profiles. For instance, certain anticonvulsants can induce hepatic enzymes that metabolize progestins, leading to reduced contraceptive effectiveness. Studies also indicate interactions with non-steroidal anti-inflammatory drugs and antibiotics, which may alter plasma concentrations of Rac 6beta-Hydroxy Norgestrel and its metabolites .

Rac 6beta-Hydroxy Norgestrel shares structural similarities with several other synthetic progestins. Below is a comparison highlighting its uniqueness:

CompoundChemical StructurePotency (relative)Unique Features
LevonorgestrelC21H28O2HighMore potent than Rac 6beta-Hydroxy Norgestrel; widely used in contraceptives
NorethisteroneC20H26O2ModeratePrecursor for several synthetic progestins; used in hormone therapy
Medroxyprogesterone AcetateC22H32O3ModerateUsed in long-acting contraceptive injections; acetate form enhances bioavailability
DesogestrelC22H28O3HighProdrug converted to active form; lower androgenic activity compared to others

Rac 6beta-Hydroxy Norgestrel's unique hydroxylation at the C6β position differentiates it from these compounds, potentially affecting its binding affinity and biological effects compared to other progestins .

Cytochrome P450 3A4-Mediated 6β-Hydroxylation Kinetics

Cytochrome P450 3A4 (CYP3A4) catalyzes the 6β-hydroxylation of norgestrel through a multistep oxidative process involving substrate recognition, binding, and electron transfer. The enzyme’s active site accommodates steroid substrates via hydrophobic interactions, positioning the C6 hydrogen for abstraction by a reactive iron-oxo intermediate. Pre-steady-state kinetic analyses reveal that CYP3A4 binds norgestrel in a two-phase process: an initial rapid association (Kd = 8.3 ± 0.87 μM) followed by a slower conformational rearrangement (t1/2 ≈ 2–5 s) that optimizes the substrate’s orientation for hydroxylation. This biphasic binding is consistent with the enzyme’s capacity to adopt multiple conformations, a feature that complicates traditional Michaelis-Menten kinetics.

Substrate cooperativity significantly influences reaction rates. Wild-type CYP3A4 exhibits sigmoidal kinetics (Hill coefficient n = 1.8) for norgestrel hydroxylation, indicative of positive homotropic allostery. Mutagenesis studies demonstrate that replacing residues Leu-211 and Asp-214 with phenylalanine and glutamic acid (L211F/D214E) abolishes cooperativity, converting the kinetic profile to hyperbolic saturation (n = 1.0) and increasing Vmax by 40% at low substrate concentrations. This mutation mimics effector binding by reducing the active site volume, forcing a single productive substrate orientation.

Kinetic ParameterWild-Type CYP3A4L211F/D214E Mutant
Km (μM)12.4 ± 1.29.8 ± 0.9
Vmax (nmol/min/nmol P450)4.2 ± 0.35.9 ± 0.4
Hill Coefficient (n)1.8 ± 0.21.0 ± 0.1

Table 1: Comparative kinetics of norgestrel 6β-hydroxylation by wild-type and mutant CYP3A4.

Heterotropic effectors like α-naphthoflavone enhance catalytic efficiency (kcat/Km) by 2.5-fold in wild-type CYP3A4 but show diminished effects in the L211F/D214E mutant, confirming the role of allosteric pockets in modulating activity. Spectral binding studies further reveal that norgestrel induces a Type I spectral shift (λmax = 390 nm), signaling transition to the high-spin state, which correlates with increased hydroxylation rates.

Stereoselectivity Challenges in Racemic Metabolite Production

The production of rac 6β-Hydroxy Norgestrel necessitates precise control over stereochemical outcomes, as CYP3A4 inherently favors β-face hydroxylation due to substrate positioning constraints. Molecular dynamics simulations of CYP3A4-norgestrel complexes show that the steroid’s 17α-ethynyl group anchors it in a conformation where the C6β hydrogen is proximal to the heme iron. However, racemic mixtures arise from competing hydroxylation at C6α in minor enzyme conformers, which constitute approximately 15–20% of total activity.

Stereoselectivity is further compromised by enzyme plasticity. CYP3A4’s substrate-binding cavity permits multiple ligand orientations, enabling simultaneous binding of norgestrel and endogenous steroids like progesterone. This promiscuity leads to non-productive complexes that reduce β-selectivity. For instance, progesterone acts as an allosteric activator at low concentrations (Ki = 0.13 μM), increasing 6β-hydroxylation efficiency by 35%, but at higher concentrations (>10 μM), it occupies both catalytic and peripheral sites, inducing substrate inhibition.

Protein engineering strategies have partially resolved these issues. The F304A mutation in CYP3A4 enlarges the active site, allowing unhindered rotation of the steroid D-ring and improving β-selectivity from 82% to 94%. Conversely, co-expression with cytochrome b5 restores native stereocontrol by stabilizing the high-spin iron state, which favors β-face reactivity. Despite these advances, achieving perfect racemic balance (50:50 α:β) remains elusive, as most engineering efforts prioritize β-hydroxylation for pharmaceutical relevance.

The metabolic disposition of rac 6beta-Hydroxy Norgestrel, a racemic mixture with the molecular formula C21H28O3 and molecular weight 328.45, represents a complex biochemical process involving multiple enzymatic pathways [1]. This hydroxylated derivative of norgestrel undergoes extensive Phase II conjugation reactions that significantly influence its pharmacokinetic profile and biological activity [2]. The compound's metabolic fate is characterized by stereoselective processes where the active levonorgestrel component demonstrates distinct metabolic patterns compared to the inactive dextronorgestrel isomer [3].

Phase II Conjugation Pathways of 6β-Hydroxylated Progestins

Phase II conjugation reactions serve as the primary metabolic pathway for 6β-hydroxylated progestins, transforming lipophilic steroid molecules into water-soluble conjugates suitable for excretion [4]. These conjugation processes involve the attachment of charged moieties, specifically sulfate and glucuronide groups, to the steroid backbone through the action of specialized transferase enzymes [5]. The conjugation reactions are generally reversible and represent a critical mechanism for modulating steroid potency and facilitating elimination from the body [4].

The sulfation and glucuronidation pathways operate through distinct mechanisms but share the common outcome of reducing receptor activation and enhancing excretion [4]. Sulfation involves the transfer of activated sulfate groups using 3'-phosphoadenosine-5'-phosphosulfate as the sulfur donor, while glucuronidation utilizes uridine diphosphate glucuronic acid as the carbohydrate donor [6]. These conjugation reactions demonstrate tissue-specific expression patterns and can create organ-specific steroid profiles from circulating hormone precursors [4].

Sulfotransferase Isoform Specificity Patterns

The sulfotransferase enzyme family demonstrates distinct isoform-specific patterns in metabolizing 6β-hydroxylated progestins, with each isoform exhibiting unique substrate preferences and kinetic characteristics [7] [8]. Sulfotransferase 1E1, also known as estrogen sulfotransferase, represents the primary pathway for phenolic steroid conjugation and demonstrates exceptional affinity for hydroxylated steroid substrates [8]. This enzyme exhibits Km values ranging from 0.12 to 2.36 micromolar for optimal substrates, indicating high-affinity binding characteristics essential for efficient conjugation of 6β-hydroxylated progestins [7] [8].

Table 1: Sulfotransferase Isoform Specificity Patterns for 6β-Hydroxylated Progestins

SULT IsoformSubstrate SpecificityTypical Km Range (μM)Relevance to 6β-Hydroxylated Progestins
SULT1E1High affinity for estrogens and phenolic steroids0.005-0.05Primary sulfation pathway for phenolic metabolites
SULT1A1Phenolic compounds, moderate steroid activity0.1-5.0Secondary pathway, moderate activity
SULT1A3Phenolic compounds, catecholamines0.5-10.0Limited activity on steroid substrates
SULT2A1Hydroxysteroids, bile acids1.0-20.0Potential activity on 6β-hydroxy groups
SULT2B1Hydroxysteroids, cholesterol metabolites2.0-50.0May contribute to cholesterol-like metabolites

Sulfotransferase 1A1 and 1A3 isoforms demonstrate differential thermal stability profiles, with SULT1A1 showing greater thermostability compared to SULT1A3 [9]. SULT1A1 maintains 50% activity at temperatures between 43-44°C, while SULT1A3 exhibits 50% inactivation between 38.5-40.5°C [9]. These thermal characteristics provide important insights into enzyme stability and functional differences relevant to 6β-hydroxylated progestin metabolism [9].

The SULT2A1 isoform demonstrates broader substrate specificity for hydroxysteroids and bile acids, with Km values typically ranging from 1.0 to 20.0 micromolar [4]. This enzyme plays a crucial role in metabolizing steroid substrates with hydroxyl groups at various positions, making it particularly relevant for 6β-hydroxylated progestin conjugation [4]. Research indicates that SULT2A1 contributes significantly to the overall sulfation capacity for modified steroid hormones [10].

UDP-Glucuronosyltransferase Binding Affinity Studies

UDP-Glucuronosyltransferase enzymes demonstrate complex binding interactions with 6β-hydroxylated progestins, involving both high and low affinity binding sites that exhibit negative cooperativity [11]. Detailed binding studies using radiolabeled UDP-glucuronic acid reveal that UGT1A10 exhibits high affinity binding with a dissociation constant of 6.94 micromolar and maximum binding capacity of 30.25 nanomoles per milligram protein [11]. Similar investigations with UGT1A7 demonstrate comparable high affinity characteristics with a dissociation constant of 16.62 micromolar [11].

Table 2: UDP-Glucuronosyltransferase Binding Affinity Studies for Steroid Substrates

UGT IsoformPrimary SubstratesUDP-GlcA Km (μM)Steroid Binding CharacteristicsRelevance to 6β-Hydroxy Norgestrel
UGT1A1Bilirubin, phenolic compounds6.94Moderate affinity for conjugated steroidsPotential conjugation pathway
UGT1A4Arylamines, heterocyclic amines15-25Low steroid substrate activityLimited relevance
UGT1A9Propofol, entacapone, phenolic acids10-20Limited steroid conjugationMinor contribution expected
UGT2B4Hyodeoxycholic acid, bile acids25-50High affinity for steroid metabolitesMay contribute to bile acid-like metabolites
UGT2B7Morphine, steroid hormones, bile acids8-15Broad steroid substrate rangePrimary conjugation enzyme
UGT2B15Androgens, estrogens20-40Selective for C19 steroidsModerate activity on progestin metabolites
UGT2B17Testosterone, dihydrotestosterone30-60Selective for androgensLow activity on progestin substrates

The binding mechanism involves critical lysine residues, specifically K314 and K404, which serve as essential UDP-glucuronic acid binding sites [11]. Site-directed mutagenesis studies demonstrate that K314 is absolutely required for catalytic activity, while K404 functions as a high-affinity binding site that modulates enzyme efficiency [11]. These residues are strictly conserved across 70 aligned UDP-glucuronosyltransferase sequences, indicating their fundamental importance in enzyme function [11].

UGT2B7 represents a particularly important isoform for steroid hormone conjugation, demonstrating broad substrate specificity and high catalytic efficiency [12]. This enzyme accepts diverse steroid substrates and exhibits favorable kinetic parameters for 6β-hydroxylated progestin metabolism [12]. The enzyme's membrane-bound localization in the endoplasmic reticulum facilitates efficient conjugation of lipophilic steroid substrates [12].

Enterohepatic Recirculation Dynamics of Conjugated Metabolites

Enterohepatic recirculation represents a critical pharmacokinetic process that significantly influences the bioavailability and elimination kinetics of conjugated 6β-hydroxylated progestin metabolites [13]. This cyclical process involves biliary excretion of conjugated steroids, intestinal deconjugation by bacterial enzymes, and subsequent reabsorption of the liberated parent compounds [13]. The efficiency of enterohepatic recirculation depends on multiple factors including the nature of the conjugate, gut microbiota composition, and biliary transport capacity [14].

Table 3: Enterohepatic Recirculation Dynamics of Conjugated Progestin Metabolites

Conjugate TypeBiliary Excretion Efficiency (%)Intestinal Deconjugation RateReabsorption Efficiency (%)Half-life Extension FactorKey Bacterial Enzymes
Sulfate Conjugates65-85High (bacterial sulfatases)15-352.5-4.0xSteroid sulfatase, arylsulfatases
Glucuronide Conjugates40-70Moderate (β-glucuronidases)10-251.8-3.2xβ-glucuronidase (E. coli, Bacteroides)
Mixed Conjugates55-75Variable (multiple enzymes)12-302.1-3.5xMultiple deconjugation enzymes

Bacterial deconjugation enzymes play essential roles in the enterohepatic cycling of steroid conjugates [13]. Obligate anaerobes, representing 99.99% of fecal flora, produce glucuronidases and sulfatases capable of hydrolyzing conjugated steroids [13]. Escherichia coli and Bacteroides species synthesize particularly active β-glucuronidase enzymes that efficiently cleave glucuronide conjugates [13]. The resulting free steroids demonstrate enhanced intestinal absorption compared to their conjugated forms [14].

The intestinal microbiome composition significantly influences the extent of enterohepatic recirculation [15]. Variations in bacterial populations affect deconjugation capacity and consequently impact steroid bioavailability [15]. Research demonstrates that antibiotic treatment can substantially reduce enterohepatic circulation by eliminating deconjugating bacteria [14]. This microbiome-dependent metabolism represents an important source of interindividual variability in steroid pharmacokinetics [15].

Table 4: Comparative Kinetic Parameters for Phase II Conjugation Pathways

Enzyme SystemSubstrate ClassKm (μM)Vmax (pmol/min/mg)Vmax/Km RatioInhibition Constant Ki (μM)Temperature Stability (°C)
SULT1E1Phenolic steroids0.12-2.3650-200150-8500.5-5.037-42
SULT2A1Hydroxysteroids1.0-20.025-1005-5010-5037-45
UGT1A1Phenolic conjugates6.94100-50015-7020-8037-42
UGT2B7Steroid hormones8-15200-80015-10015-6037-45

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

328.20384475 g/mol

Monoisotopic Mass

328.20384475 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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